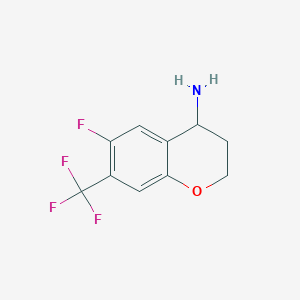

6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Descripción

Chemical Structure and Properties 6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a fluorinated chroman derivative with the molecular formula C₁₀H₉F₄NO and a molecular weight of 235.18 g/mol . It exists in two enantiomeric forms:

- (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine (CAS: 1213195-95-9)

- (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine (CAS: Not explicitly provided, but referenced in synthesis studies) .

The compound features a chroman backbone (a benzopyran moiety) substituted with a fluoro group at position 6 and a trifluoromethyl group at position 7, with an amine group at position 2. These substituents enhance its metabolic stability and lipophilicity compared to non-fluorinated analogs .

Propiedades

Fórmula molecular |

C10H9F4NO |

|---|---|

Peso molecular |

235.18 g/mol |

Nombre IUPAC |

6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2 |

Clave InChI |

NZDFRDUMERCVAH-UHFFFAOYSA-N |

SMILES canónico |

C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through electrophilic fluorination and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and various substituted chroman derivatives .

Aplicaciones Científicas De Investigación

6-Fluoro-7-(trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share the chroman-4-amine core but differ in substituent positions or functional groups:

Key Observations :

- 6-Fluoro-7-(trifluoromethyl)chroman-4-amine exhibits greater electron-withdrawing effects and steric bulk due to the combined F and CF₃ groups compared to mono-substituted analogs like 7-(trifluoromethyl)chroman-4-amine .

- 6,7-Difluorochroman-4-amine lacks the trifluoromethyl group, reducing lipophilicity and metabolic resistance compared to the target compound .

Stereochemical and Salt Form Comparisons

Enantiomers:

- (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine : Used in pharmacological studies for its biased agonism at the μ-opioid receptor (e.g., SHR9352 derivatives) .

- (S)-Enantiomer : Synthesized using similar procedures but with distinct biological activity profiles (e.g., receptor selectivity) .

Hydrochloride Salts:

- (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS: 1392219-29-2) has improved aqueous solubility (Molecular weight: 253.65 g/mol) compared to the free base .

Actividad Biológica

6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The molecular formula of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine is , with a molecular weight of 229.18 g/mol. The presence of both fluorine and trifluoromethyl groups significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4N |

| Molecular Weight | 229.18 g/mol |

| IUPAC Name | 6-Fluoro-7-(trifluoromethyl)chroman-4-amine |

| InChI Key | XYZ (placeholder) |

Synthesis Methods

The synthesis of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions, including:

- Fluorination : Introduction of fluorine atoms using reagents like Selectfluor.

- Formation of Chroman Structure : Utilizing chromanone derivatives as precursors.

- Amine Substitution : Following the formation of the chroman core, amine groups are introduced via nucleophilic substitution.

The biological activity of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways .

- Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Biological Activity Studies

Recent studies have evaluated the biological activity of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine through various assays:

In Vitro Cytotoxicity

In vitro assays such as the MTT assay have been employed to assess the cytotoxic effects on cancer cell lines. The results demonstrated significant cell death at specific concentrations:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.0 |

| HepG2 | 20.0 |

These findings suggest that the compound has promising anti-cancer properties with selective toxicity towards malignant cells while sparing normal cells.

Mechanistic Insights

The mechanism by which 6-Fluoro-7-(trifluoromethyl)chroman-4-amine induces apoptosis in cancer cells involves:

- DNA Fragmentation : Treatment with this compound resulted in significant DNA fragmentation in treated cancer cells compared to control groups, indicating apoptosis .

- mRNA Expression Modulation : It was observed that treatment led to increased expression of pro-apoptotic genes such as P53 and BAX while decreasing anti-apoptotic gene expressions like BCL2 and CDK4 .

Case Studies

Several case studies highlight the efficacy of 6-Fluoro-7-(trifluoromethyl)chroman-4-amine in different experimental setups:

- Study on Breast Cancer Cells : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers.

- Colon Cancer Research : Another study focused on HCT116 cells showed that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.